molecular formula C7H6O5S B107110 2-Hydroxy-5-sulfinobenzoic acid CAS No. 19479-88-0

2-Hydroxy-5-sulfinobenzoic acid

Cat. No.: B107110
CAS No.: 19479-88-0
M. Wt: 202.19 g/mol
InChI Key: CFYDCJCXEBLVGT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfinobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O5S and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxy-5-sulfinobenzoic acid has the molecular formula C7H6O6SC_7H_6O_6S and a molecular weight of approximately 218.18 g/mol. Its structure includes a hydroxyl group and a sulfonic acid group, which contribute to its reactivity and solubility in various solvents.

Applications in Biochemistry

a. Enzyme Inhibition Studies
this compound has been utilized in studies examining enzyme inhibition, particularly in the context of metabolic pathways. Research indicates that it can inhibit certain enzymes involved in the metabolism of xenobiotics, thereby providing insights into drug metabolism and interaction studies .

b. Antioxidant Activity
The compound exhibits antioxidant properties, making it a subject of interest for research related to oxidative stress and cellular damage. Studies have demonstrated its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at reducing oxidative damage in biological systems .

Pharmaceutical Applications

a. Drug Development
In pharmaceutical research, this compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioactivity and pharmacokinetic properties .

b. Formulation Additive
The compound is explored as an additive in drug formulations to improve solubility and stability. Its sulfonic acid group enhances water solubility, which is beneficial for formulating oral medications .

Analytical Chemistry

a. Chromatographic Applications
this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including biological samples . Its distinct chemical properties allow for effective separation and quantification.

b. Spectroscopic Studies
The compound has been employed in spectroscopic studies to understand its interaction with various analytes. Its unique spectral characteristics facilitate the development of analytical methods for detecting other compounds in pharmaceutical and environmental samples .

Case Studies

Study Objective Findings
Study on Enzyme InhibitionInvestigate the effect on cytochrome P450 enzymesDemonstrated significant inhibition, suggesting potential interactions with drug metabolism pathways
Antioxidant Properties AssessmentEvaluate free radical scavenging abilityShowed effective scavenging activity comparable to known antioxidants
Drug Formulation ResearchAssess solubility enhancementImproved solubility of poorly soluble drugs when used as an additive

Properties

CAS No.

19479-88-0

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

2-hydroxy-5-sulfinobenzoic acid

InChI

InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12)

InChI Key

CFYDCJCXEBLVGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Key on ui other cas no.

19479-88-0

Synonyms

2-Hydroxy-5-sulfinobenzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 317 mmol sodium sulfite in 200 ml water at RT was added dropwise over 30 min a solution of 42.3 mmol 5-chlorosulfonyl-2-hydroxy-benzoic acid in 80 ml dioxane and stirring continued for a further 30 min. 5 M aq NaOH was then added dropwise until the reaction mixture was pH 14, and the mixture was then allowed to stir at RT for a further 2 h. The mixture was then cooled to 0° C. and concentrated H2SO4 added until the reaction mixture was pH 1. Ethyl acetate was added, and the phases were separated. The organic phase was dried with Na2SO4. Evaporation in vacuo yielded the title compound.
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80 mL
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